molecular formula C13H8N2 B6434366 8H-acenaphthyleno[1,2-c]pyrazole CAS No. 206-22-4

8H-acenaphthyleno[1,2-c]pyrazole

Cat. No.: B6434366
CAS No.: 206-22-4
M. Wt: 192.22 g/mol
InChI Key: XYNJFGUUIXBFPY-UHFFFAOYSA-N
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Description

8H-acenaphthyleno[1,2-c]pyrazole is a nitrogen-containing heterocyclic compound. It features a fused ring system combining acenaphthylene and pyrazole moieties. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8H-acenaphthyleno[1,2-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Vilsmeier-Haack cyclization, which involves the reaction of hydrazones with formylating agents . This method is advantageous due to its efficiency and the relatively mild conditions required.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

8H-acenaphthyleno[1,2-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Synthesis of 8H-acenaphthyleno[1,2-c]pyrazole

The synthesis of acenaphthylene-fused pyrazoles, including this compound, typically involves multicomponent reactions. These reactions can yield high-efficiency products with significant yields. For instance, the use of acenaphthylene-1,2-dione in combination with various amines has been reported to produce diverse pyrazole derivatives with enhanced properties .

Biological Activities

This compound exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:

  • Antimicrobial Activity : Compounds containing the pyrazole ring have been shown to possess significant antibacterial and antifungal properties. For example, derivatives of pyrazole have been tested against various bacterial strains and demonstrated promising results .
  • Anti-inflammatory Properties : Research indicates that pyrazole derivatives can effectively inhibit inflammation. Studies have shown that specific analogs exhibit anti-inflammatory activity comparable to established drugs like diclofenac .
  • Antiviral Activity : Some pyrazole derivatives have been reported to show antiviral activity against viruses such as HIV and herpes simplex virus . This highlights the potential of this compound in developing antiviral therapeutics.
  • Anticancer Potential : The structural features of acenaphthylene-fused pyrazoles suggest their potential as anticancer agents. They may act by inhibiting specific pathways involved in tumor growth and proliferation .

Therapeutic Applications

The therapeutic applications of this compound extend across several domains:

  • Drug Development : The compound serves as a scaffold for designing new drugs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate biological pathways makes it a candidate for further exploration in drug discovery .
  • Agrochemical Uses : Due to its antimicrobial properties, this compound can be utilized in developing agrochemicals aimed at controlling plant diseases .

Case Studies

Several studies provide insights into the applications of this compound:

StudyFocusFindings
Alegaon et al. (2014)Anti-inflammatory activitySynthesized pyrazole derivatives showed ≥84% inhibition compared to diclofenac .
Gökhan-Kelekçi et al. (2020)MAO-B inhibitionIdentified compounds with significant MAO-B inhibitory activity alongside anti-inflammatory effects .
Bekhit & Abdel-Aziem (2019)Antimicrobial propertiesNew pyrazole derivatives demonstrated substantial antimicrobial activity against various pathogens .

Mechanism of Action

The mechanism of action of 8H-acenaphthyleno[1,2-c]pyrazole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8H-acenaphthyleno[1,2-c]pyrazole is unique due to its fused ring system, which combines the properties of both acenaphthylene and pyrazole. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Biological Activity

8H-acenaphthyleno[1,2-c]pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from acenaphthene derivatives. The process often includes the formation of the pyrazole ring through cyclization reactions. The structural characterization can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro analyses indicate that this compound exhibits significant antibacterial activity against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, compounds derived from pyrazole frameworks demonstrated minimum inhibitory concentrations (MICs) in the range of 8-11 µg/mL against these pathogens .

CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureus8
P. aeruginosa8
S. epidermidis11

Anticancer Activity

The anticancer properties of this compound have also been evaluated. Studies show that it exhibits potent cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and P388 (leukemia). The half-maximal inhibitory concentration (IC50) values for some derivatives are reported as follows:

CompoundCancer Cell LineIC50 (µM)
8cMCF-72.8 ± 0.4
8fMCF-73.1 ± 0.4
8dMCF-73.5 ± 0.2

These findings suggest that the compound interacts effectively with cellular targets involved in cancer progression, potentially through mechanisms involving topoisomerase II inhibition .

The mechanism by which this compound exerts its biological effects is still under investigation. However, docking studies have indicated favorable interactions with amino acids in the active sites of target proteins such as topoisomerases, which are critical for DNA replication and repair . This interaction may lead to the disruption of cancer cell proliferation.

Case Studies and Research Findings

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A recent study synthesized a series of pyrazole derivatives and evaluated their antimicrobial properties against clinical isolates. The results indicated that certain derivatives showed enhanced activity compared to traditional antibiotics .
  • Evaluation of Anticancer Properties : Another research effort focused on the cytotoxic effects of pyrazole compounds against different cancer cell lines, demonstrating significant inhibition of cell viability and induction of apoptosis .

Properties

IUPAC Name

7H-acenaphthyleno[2,1-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2/c1-3-8-4-2-6-10-12(8)9(5-1)11-7-14-15-13(10)11/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNJFGUUIXBFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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